

# Vinaginsenoside R8 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to Vinaginsenoside R8

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Vinaginsenoside R8** is a naturally occurring triterpenoid glycoside isolated from the rhizomes of Panacis majoris.[1] This compound has garnered interest within the scientific community for its notable biological activity, particularly its inhibitory effects on platelet aggregation. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and potential mechanisms of action of **Vinaginsenoside R8**, intended to serve as a valuable resource for researchers in pharmacology and drug discovery.

### **Chemical and Physical Properties**

**Vinaginsenoside R8** is a complex saponin with a high molecular weight. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property          | Value        | Source    |
|-------------------|--------------|-----------|
| CAS Number        | 156042-22-7  | [1][2][3] |
| Molecular Formula | C48H82O19    | [3][4]    |
| Molecular Weight  | 963.15 g/mol | [1]       |



#### **Biological Activity**

The primary reported biological activity of **Vinaginsenoside R8** is its ability to inhibit platelet aggregation. Specifically, it has been shown to be effective against platelet aggregation induced by adenosine diphosphate (ADP).

#### **Antiplatelet Aggregation Activity**

Studies have demonstrated that **Vinaginsenoside R8** exhibits a dose-dependent inhibitory effect on ADP-induced platelet aggregation. The half-maximal inhibitory concentration (IC50) has been determined to be 25.18  $\mu$ M.[1] This level of potency suggests that **Vinaginsenoside R8** may serve as a valuable lead compound for the development of novel anti-thrombotic agents.

## Mechanism of Action: Inhibition of ADP-Induced Platelet Aggregation

While the precise molecular target of **Vinaginsenoside R8** within the platelet aggregation cascade has not been definitively elucidated, its inhibitory action on ADP-induced aggregation points towards an interaction with the signaling pathways initiated by ADP. ADP triggers platelet aggregation through the activation of two G-protein coupled purinergic receptors on the platelet surface: P2Y1 and P2Y12.

The binding of ADP to these receptors initiates a cascade of intracellular events, including the activation of Gq and Gi proteins, leading to an increase in intracellular calcium concentrations and a decrease in cyclic adenosine monophosphate (cAMP) levels. This signaling culminates in the activation of the glycoprotein IIb/IIIa receptor, which mediates platelet cross-linking and aggregation. It is hypothesized that **Vinaginsenoside R8** interferes with one or more steps in this pathway.

Below is a diagram illustrating the established signaling pathway for ADP-induced platelet aggregation, with the likely point of inhibition by **Vinaginsenoside R8** indicated.





Click to download full resolution via product page

ADP-Induced Platelet Aggregation Pathway and Potential Inhibition by Vinaginsenoside R8.

### **Experimental Protocols**

The following provides a generalized experimental protocol for assessing the anti-platelet aggregation activity of a compound like **Vinaginsenoside R8**, based on established methodologies.



#### **Preparation of Platelet-Rich Plasma (PRP)**

- Blood Collection: Draw whole blood from healthy human volunteers (who have not taken any medication known to affect platelet function for at least 10 days) into vacuum tubes containing 3.8% (w/v) trisodium citrate as an anticoagulant.
- Centrifugation: Centrifuge the blood samples at 200 x g for 10 minutes at room temperature with no brake to separate the platelet-rich plasma (PRP) from red and white blood cells.
- PRP Collection: Carefully aspirate the upper PRP layer and transfer it to a separate polypropylene tube.
- Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer and adjust to a final concentration of 2.5-3.0 x 10<sup>8</sup> platelets/mL with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at 2000 x g for 15 minutes.

## Platelet Aggregation Assay (Light Transmission Aggregometry)

- Instrumentation: Use a light transmission aggregometer to measure platelet aggregation.
- Sample Preparation: Place an aliquot of the adjusted PRP into a cuvette with a magnetic stir bar and allow it to equilibrate at 37°C for 5 minutes.
- Baseline Measurement: Set the light transmission baseline to 0% with PRP and 100% with PPP.
- Inhibitor Incubation: Add Vinaginsenoside R8 (dissolved in an appropriate solvent, such as DMSO, with the final concentration of the solvent not exceeding 0.1%) to the PRP and incubate for a predetermined period (e.g., 5 minutes) at 37°C with stirring.
- Induction of Aggregation: Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10  $\mu$ M).
- Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor the extent of platelet aggregation.



#### Foundational & Exploratory

Check Availability & Pricing

 Data Analysis: Calculate the percentage of aggregation inhibition by comparing the maximal aggregation in the presence of Vinaginsenoside R8 to that of the vehicle control. Determine the IC50 value by testing a range of inhibitor concentrations.

Below is a workflow diagram for the platelet aggregation assay.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Thieme E-Journals Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 2. Role of intracellular signaling events in ADP-induced platelet aggregation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADP and platelets: the end of the beginning PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Vinaginsenoside R8 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12325715#vinaginsenoside-r8-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com